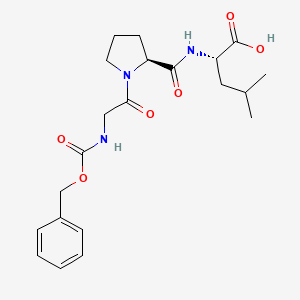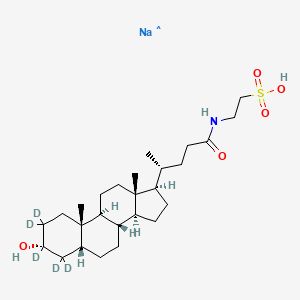
Taurolithocholic Acid-d5 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurolithocholic Acid-d5 (sodium salt) is a deuterated form of taurolithocholic acid, which is a taurine-conjugated bile acid. This compound is primarily used as an internal standard for the quantification of taurolithocholic acid by gas chromatography or liquid chromatography-mass spectrometry . It is a significant compound in biochemical research due to its role in studying bile acid metabolism and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurolithocholic Acid-d5 (sodium salt) involves the deuteration of taurolithocholic acid. The process typically includes the following steps:
Taurine Conjugation: The conjugation of the deuterated lithocholic acid with taurine.
Sodium Salt Formation: The final step involves the conversion of the conjugated product into its sodium salt form.
Industrial Production Methods: Industrial production of Taurolithocholic Acid-d5 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Taurolithocholic Acid-d5 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Taurolithocholic Acid-d5 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of bile acids.
Biology: Plays a role in studying bile acid metabolism and its effects on cellular processes.
Medicine: Used in research related to liver diseases, particularly cholestasis, to understand the mechanisms of bile acid-induced liver injury.
Industry: Employed in the development of pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of Taurolithocholic Acid-d5 (sodium salt) involves its interaction with cellular pathways related to bile acid metabolism. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and caspase-7 in hepatocytes, leading to apoptosis. It also modulates protein kinase C activity, which plays a role in various cellular processes .
Comparison with Similar Compounds
- Taurocholic Acid Sodium Salt
- Sodium Taurochenodeoxycholate
- Sodium Tauroursodeoxycholate
- Sodium Taurodeoxycholate Hydrate
- Taurolithocholic Acid 3-Sulfate Disodium Salt
Comparison: Taurolithocholic Acid-d5 (sodium salt) is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Compared to other similar compounds, it has specific applications in studying bile acid metabolism and its effects on liver cells. Its role as a calcium ion agonist and its ability to induce apoptosis in hepatocytes further distinguish it from other bile acids .
Properties
Molecular Formula |
C26H45NNaO5S |
|---|---|
Molecular Weight |
511.7 g/mol |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D; |
InChI Key |
YWXCPBUMOMIAJB-CQRAWABASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O.[Na] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


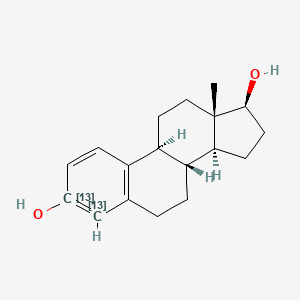
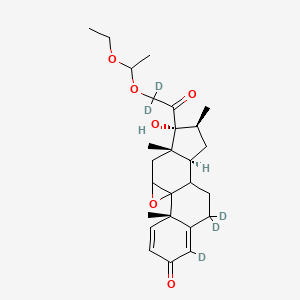
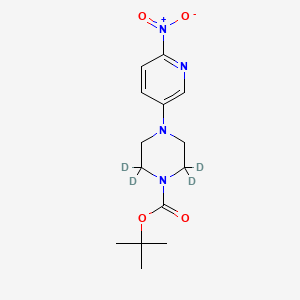

![Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12428701.png)
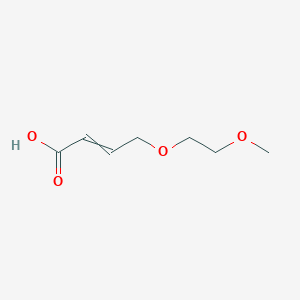
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
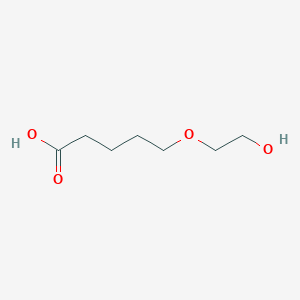
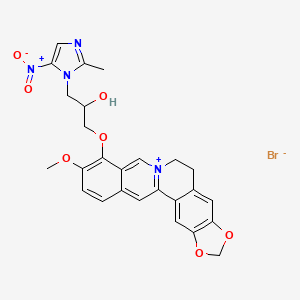
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
aniline](/img/structure/B12428747.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
